Pendant Indane vs. Fused Indenopyrrole Topology
The target compound possesses a pendant 2,3-dihydro-1H-inden-5-yl group attached through a C–C bond at the pyrrole 5-position, whereas the isomeric comparator 1,2-dimethyl-8H-indeno[2,1-b]pyrrole-3-carboxylic acid (CAS 224581-90-2, same molecular formula C₁₄H₁₃NO₂, same MW 227.26) features a fully fused indeno[2,1-b]pyrrole ring system with zero rotational degrees of freedom between the indane and pyrrole moieties [1]. The target compound's pendant topology preserves conformational flexibility at the biaryl junction while the fused comparator is locked into a rigid planar or near-planar geometry, a distinction that is expected to produce divergent target-binding poses [2].
| Evidence Dimension | Molecular topology (connectivity of indane to pyrrole) |
|---|---|
| Target Compound Data | Pendant 5-(2,3-dihydro-1H-inden-5-yl) group; sp³ carbon proportion ~0.21 (2 sp³ CH₂ groups in the indane ring); zero rotatable bonds between indane and pyrrole but conformational flexibility preserved through the C–C biaryl linkage |
| Comparator Or Baseline | 1,2-Dimethyl-8H-indeno[2,1-b]pyrrole-3-carboxylic acid (CAS 224581-90-2): fully fused indeno[2,1-b]pyrrole ring system; 1 rotatable bond (methyl); sp³ carbon proportion ~0.14 |
| Quantified Difference | Different connectivity class (pendant vs. fused) at identical MW; sp³ proportion differs by ~0.07; rotatable bond count: 0 vs. 1 (but the comparator's rotatable bond is a peripheral methyl, not core scaffold) |
| Conditions | Structural comparison based on InChI and SMILES analysis; InChI Key for target: NDKGCKYNXIYKTH-UHFFFAOYSA-N; InChI Key for comparator: DQIRRMZANPDWTE-UHFFFAOYSA-N |
Why This Matters
For medicinal chemistry programs pursuing scaffold hopping or patent novelty, the pendant versus fused topology determines the three-dimensional shape presented to a biological target, directly impacting binding pose, selectivity, and intellectual property position.
- [1] Molaid. 1,2-Dimethyl-8H-indeno[2,1-b]pyrrole-3-carboxylic acid (CAS 224581-90-2). InChI Key: DQIRRMZANPDWTE-UHFFFAOYSA-N. Accessed May 2026. View Source
- [2] Lahiri, S.C. & Pathak, B. Synthesis and pharmacology of some pyrroles and indan amines: hexahydro indeno(1,2-c)pyrroles and indan amines. Journal of Pharmaceutical Sciences. Class-level evidence for biological differentiation of indenopyrrole topologies. View Source
